4-Nitrophenyl sulfate

説明

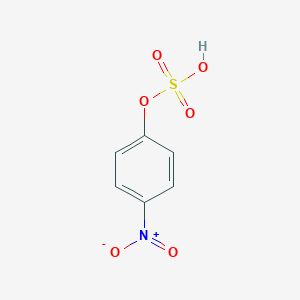

4-Nitrophenyl sulfate, also known as P-nitro-phenol, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from 4-nitrophenol.

4-nitrophenyl hydrogen sulfate is an aryl sulfate the mono 4-nitrophenyl ester of sulfuric acid. It has a role as a human metabolite. It is an aryl sulfate and a C-nitro compound. It derives from a 4-nitrophenol. It is a conjugate acid of a this compound.

科学的研究の応用

Model Substrate in Drug Metabolism Studies

4-Nitrophenyl sulfate is widely used as a model substrate to investigate drug metabolism and the effects of various physiological conditions on conjugative metabolism. It serves as a tool for understanding how drug therapies and diseases influence metabolic pathways in animal models .

Arylsulfatase Activity Assays

This compound is employed to assess arylsulfatase activity in various biological systems. For example, studies have utilized this compound to evaluate the enzyme activity in Mycobacterium species, demonstrating its utility in microbiological research . The kinetic properties of the hydrolysis reaction catalyzed by arylsulfatase have been thoroughly investigated, providing insights into enzyme mechanisms .

Metabolite of Parathion

This compound is a minor metabolic byproduct of parathion metabolism, an organophosphate insecticide. Its measurement in biological samples helps assess exposure to parathion and its potential toxic effects on non-target organisms, including humans . This application is crucial for environmental toxicology and risk assessment studies.

Case Studies

Kinetic Studies

The compound has been used to develop kinetic spectrophotometric methods for evaluating pK values and reaction rates in biochemical assays. These methods provide critical data for understanding enzymatic reactions involving sulfates .

Environmental Monitoring

Due to its role as a metabolite of parathion, this compound can be monitored in environmental samples to assess contamination levels and the effectiveness of bioremediation efforts.

化学反応の分析

Acidolysis in Methanol

The acid-catalyzed decomposition of potassium 4-nitrophenyl sulfate in methanol proceeds through a two-stage mechanism :

Stage 1 : Initial protonation of the sulfate group

Rate-determining step: Formation of hydrogen sulfate intermediate

Stage 2 : Nucleophilic attack and bond cleavage

Subsequent solvolysis of SO₃ produces methyl hydrogen sulfate .

Key kinetic parameters (25°C in methanol):

| Parameter | Value |

|---|---|

| Rate constant (k₁) | 2.64 × 10⁻⁵ s⁻¹ |

| Activation energy (Eₐ) | 23.9 kcal/mol |

| pKₐ of 4-picolinium catalyst | 3.85 ± 0.05 |

Hydrolysis Mechanisms

Comparative DFT studies reveal distinct pathways for aqueous hydrolysis :

Concerted ANDN Mechanism

Transition State Characteristics :

| Property | This compound | 4-Nitrophenyl Phosphate |

|---|---|---|

| Activation barrier (ΔG‡) | 30.4 kcal/mol | 29.5 kcal/mol |

| Solvent polarization energy | -1.3 kcal/mol | +19.0 kcal/mol |

| ¹⁵N KIE | 1.0078 | 1.0065 |

The expansive transition state in sulfate hydrolysis features:

-

Longer S-O bond cleavage distance (2.15 Å vs. 1.98 Å P-O)

-

Earlier nucleophilic attack (O-O distance 1.82 Å vs. 1.95 Å)

Catalytic Effects

Acid Catalysis :

-

4-Picolinium chloride accelerates reaction by 10³-fold vs. uncatalyzed

-

Rate enhancement follows Brønsted relationship:

Isotope Effects :

| Isotope Pair | Sulfate KIE | Phosphate KIE |

|---|---|---|

| ¹⁸O (non-bridging) | 1.012 | 1.008 |

| ³⁴S vs. ³²S | 1.023 | - |

Experimental KIE values align with computational predictions , confirming the concerted nature of sulfate hydrolysis.

Stability Considerations

-

Stable in neutral/basic conditions (pH > 7)

These reaction characteristics underpin the compound's utility as a model substrate for studying sulfate transfer mechanisms in both chemical and enzymatic systems. The expanded transition state geometry and distinct solvent effects compared to phosphate analogs highlight fundamental differences in sulfuryl vs. phosphoryl group chemistry.

特性

IUPAC Name |

(4-nitrophenyl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGHTSSFSSUKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6217-68-1 (potassium salt) | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80148353 | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1080-04-2 | |

| Record name | p-Nitrophenyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。